![molecular formula C11H9FN2O2S B1466792 Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate CAS No. 1468470-94-1](/img/structure/B1466792.png)
Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate (MFTC) is an organic compound that has been the subject of much research in recent years. This compound has a wide range of applications in the scientific and medical fields, from its use as a pharmaceutical ingredient to its potential as a therapeutic agent. MFTC is a highly versatile compound, with a wide range of potential uses in the lab, as well as in the medical and pharmaceutical industries. In
Scientific Research Applications
Transformations and Synthesis
Novel Heterocyclic Compounds : Research by Žugelj et al. (2009) explored transformations of dimethyl acetone-1,3-dicarboxylate to synthesize thiazole-carboxylates, which are crucial for creating novel heterocyclic compounds (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009). Such processes are fundamental in the development of new pharmaceuticals and materials.
Synthesis of Radioisotope Labelled Compounds : Yang et al. (2018) demonstrated the synthesis of carbon-14 labelled dufulin, highlighting the use of fluorophenyl derivatives in tracing studies for understanding the environmental behavior and metabolism of compounds (Yang, Jian, Zhou, Xu, Zhang, Xu, Li, Tang, Xu, Chen, Xia, Li, & Ye, 2018).
Pharmacological Applications
- Antimicrobial and Biological Activities : Research by Başoğlu et al. (2013) into ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates showed that these compounds, when combined with various heterocyclic nuclei, exhibit significant antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Fluorescence and Detection Applications
- Fluorophores for Metal Ion Detection : Lambert et al. (2000) investigated phenyl-2-thiazoline derivatives as fluorophores for selective aluminum(III) detection, showcasing the potential of thiazole derivatives in the development of new fluorescent materials for metal ion detection and possibly imaging applications (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
properties
IUPAC Name |
methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-4-2-3-5-7(6)12/h2-5H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKDKIZBJAGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(2-fluorophenyl)-1,2-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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